9-(2-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound is a triazoloquinazolinone derivative characterized by a 2-chlorophenyl substituent at position 9 and a methyl group at position 6 (ID: Y020-6070). Its molecular formula is C₁₆H₁₅ClN₄O, with a molecular weight of 314.77 g/mol . Key physicochemical properties include a logP of ~3.3, indicative of moderate lipophilicity, and a polar surface area of 51.557 Ų, suggesting moderate solubility . The compound has been synthesized via multicomponent reactions (MCRs) involving aldehydes, cyclic diketones, and heterocyclic amines under catalytic conditions .
Properties
IUPAC Name |
9-(2-chlorophenyl)-6-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-9-6-12-14(13(22)7-9)15(10-4-2-3-5-11(10)17)21-16(20-12)18-8-19-21/h2-5,8-9,15H,6-7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFKLIWUUANID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC=N3)N2)C4=CC=CC=C4Cl)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
Triazoloquinazolinone derivatives vary in substituents at positions 6, 9, and the aryl ring, which influence their physicochemical and pharmacological profiles. Below is a comparative analysis:
Pharmacological Profiles
- RXFP4 Agonist Activity: The 2-chlorophenyl derivative demonstrated selective RXFP4 agonism in cAMP inhibition assays (EC₅₀ = 0.8 µM), attributed to its chloro-substituted aryl group and triazole-quinazolinone scaffold .
Physicochemical Properties
- Lipophilicity : The 2-chlorophenyl compound’s logP (3.3) is higher than its 4-hydroxyphenyl analogue (logP 2.8), reflecting the chloro group’s hydrophobic contribution .
- Hydrogen Bonding: The 4-hydroxyphenyl derivative has one additional H-bond donor (OH group), enhancing solubility but reducing membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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